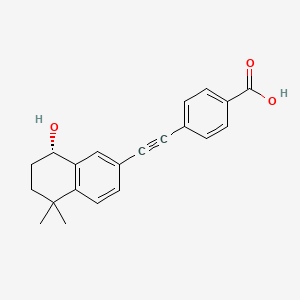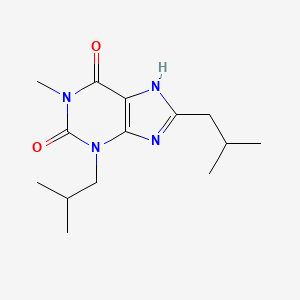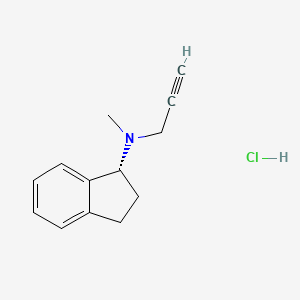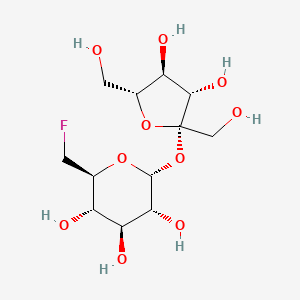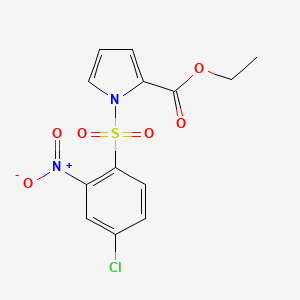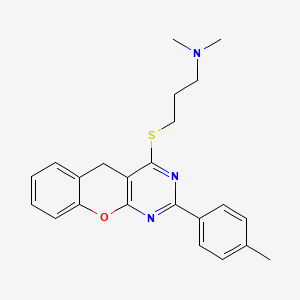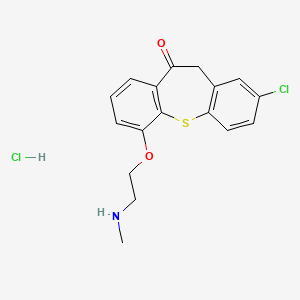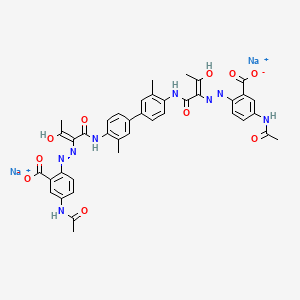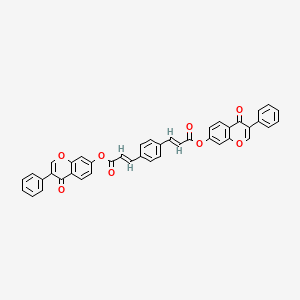
Dicalcium hydrogen-4,4'-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as sulfonate, triazine, and stilbene moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents used in these reactions include triazine derivatives, sulfonated aromatic amines, and hydroxyethylamines. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors, precise control of reaction parameters, and efficient purification techniques are essential to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may yield amine derivatives.
科学研究应用
Chemistry
In chemistry, Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, this compound may be used as a fluorescent probe or a labeling agent due to its ability to interact with biological molecules. It can help in studying cellular processes and molecular interactions.
Medicine
In medicine, the compound may have potential applications in drug development and diagnostics. Its ability to bind to specific targets makes it a candidate for therapeutic and diagnostic agents.
Industry
In industrial applications, Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate may be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to proteins, enzymes, or other biomolecules, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding.
相似化合物的比较
Similar Compounds
4,4’-Diaminostilbene-2,2’-disulfonic acid: A similar compound used in the production of optical brighteners.
Triazine-based dyes: Compounds with similar triazine structures used in dyeing and printing industries.
Uniqueness
Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate stands out due to its combination of functional groups, which provide unique chemical and physical properties. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its versatility.
属性
CAS 编号 |
84681-96-9 |
|---|---|
分子式 |
C36H32Ca2N12O14S4 |
分子量 |
1065.1 g/mol |
IUPAC 名称 |
dicalcium;5-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C36H36N12O14S4.2Ca/c49-15-13-37-31-43-33(39-23-3-1-5-27(17-23)63(51,52)53)47-35(45-31)41-25-11-9-21(29(19-25)65(57,58)59)7-8-22-10-12-26(20-30(22)66(60,61)62)42-36-46-32(38-14-16-50)44-34(48-36)40-24-4-2-6-28(18-24)64(54,55)56;;/h1-12,17-20,49-50H,13-16H2,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;/q;2*+2/p-4/b8-7+;; |
InChI 键 |
XFNLSNNZNDGCBG-MIIBGCIDSA-J |
手性 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2].[Ca+2] |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)

